5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)

Stereochemistry Chiral resolution Structural elucidation

5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) (CAS 185067-06-5) is a cis-fused chiral cyclopenta[c]pyridine monoterpene alkaloid scaffold bearing a secondary alcohol at C5 and a methyl substituent at C7 with defined (5R,7S) relative stereochemistry. With molecular formula C9H11NO and molecular weight 149.19 g·mol⁻¹, it belongs to the broader cyclopenta[c]pyridine class—a privileged framework in natural products and medicinal chemistry that has demonstrated antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities across numerous derivatives.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 185067-06-5
Cat. No. B068950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)
CAS185067-06-5
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C=NC=C2)O
InChIInChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1
InChIKeyPAULFLQQVQANMT-MUWHJKNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) (CAS 185067-06-5): Core Structural Identity and Procurement-Relevant Classification


5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) (CAS 185067-06-5) is a cis-fused chiral cyclopenta[c]pyridine monoterpene alkaloid scaffold bearing a secondary alcohol at C5 and a methyl substituent at C7 with defined (5R,7S) relative stereochemistry . With molecular formula C9H11NO and molecular weight 149.19 g·mol⁻¹, it belongs to the broader cyclopenta[c]pyridine class—a privileged framework in natural products and medicinal chemistry that has demonstrated antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities across numerous derivatives [1]. The compound occurs naturally in Leptorhabdos parviflora and is related to the monoterpene alkaloid (-)-coelobillardierine (CAS 119365-15-0), which represents the single-enantiomer (-) form of the same relative configuration .

Chiral-pool starting material supporting cyclopenta[c]pyridine alkaloid total synthesis workflows
Defined cis-(5R,7S) stereochemistry eliminates diastereomer separation in early synthetic routes
Natural product reference standard applicable to metabolomics dereplication and phytochemical authentication

Why Generic Substitution of 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) with In-Class Analogs Fails


Within the cyclopenta[c]pyridin-5-ol class, three structural variables produce functionally distinct chemical entities that cannot be interchanged without altering molecular recognition, physicochemical properties, and synthetic trajectory: (i) cis vs. trans relative stereochemistry at C5 and C7 governs the spatial presentation of the hydrogen-bond donor/acceptor pair; (ii) the position of the hydroxyl group (C5 vs. C6 as in venoterpine) redirects the hydrogen-bonding vector and modulates target engagement; (iii) the presence or absence of the C7 methyl group versus methylene or unsubstituted analogs alters lipophilicity, metabolic stability, and steric profile [1]. These differences are reflected in distinct InChI Keys, predicted ADMET profiles, and divergent natural product biosynthetic origins across the class [2]. A procurement decision that treats any cyclopenta[c]pyridine alcohol as a drop-in replacement risks introducing an unrecognized stereochemical or regioisomeric impurity with different biological or physicochemical behavior .

Cis vs. trans stereochemistry
The trans-(5R,7R) isomer presents a distinct spatial orientation of the C5 hydroxyl and C7 methyl groups; chiral recognition by biological targets may shift, and synthetic diastereomeric outcomes may diverge from the cis series.
5-OH vs. 6-OH regiochemistry
Venoterpine (6-ol, CAS 17948-42-4) redirects the hydrogen-bonding vector relative to the pyridine nitrogen; reported cholinesterase and cytotoxicity profiles may not transfer to the 5-ol regioisomer.
C7 methyl presence
7-Methylene or unsubstituted analogs alter lipophilicity, steric profile, and metabolic stability. Predicted ADMET parameters are stereoisomer-specific and may not translate across C7 variants.

Quantitative Differentiation Evidence for 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) (CAS 185067-06-5) Against Closest Analogs


Stereochemical Identity: cis-(5R,7S) Configuration vs. trans-(5R,7R) Isomer by InChI Key and SMILES Divergence

The target compound bears the cis relative configuration (5R,7S)-rel, whereas the trans isomer (CAS 185067-10-1) carries the (5R,7R) configuration. This stereochemical difference is unambiguously captured by distinct full InChI Keys: the target yields PAULFLQQVQANMT-MUWHJKNJSA-N while the trans isomer yields PAULFLQQVQANMT-SVRRBLITSA-N, differing in the stereochemical layer [1]. The isomeric SMILES further discriminate: target C[C@H]1C[C@H](C2=C1C=NC=C2)O vs. trans C[C@@H]1C[C@H](c2c1cncc2)O . This stereochemical divergence alters the relative spatial orientation of the hydroxyl and methyl groups on the cyclopentane ring, which governs molecular recognition by chiral biological targets and determines diastereomeric purity requirements in asymmetric synthesis applications.

Stereochemical identity
Head-to-head
Target: InChI Key stereochemical layer MUWHJKNJSA-N (cis-5R,7S). Trans isomer: SVRRBLITSA-N (5R,7R). Distinct canonical SMILES confirm divergent C5–C7 relative configuration.
Supports chiral identity verification at incoming QC via unambiguous InChI Key match.
Procurement of trans isomer introduces a distinct chemical entity; machine-readable identity check recommended.
Stereochemistry Chiral resolution Structural elucidation

Regiochemical Differentiation: 5-OH vs. 6-OH Positional Isomer (Venoterpine) — Bioactivity Baseline Divergence

The target compound is a 5-ol, whereas venoterpine (CAS 17948-42-4) is the corresponding 6-ol positional isomer [(6S,7R)-6,7-dihydro-7-methyl-5H-cyclopenta[c]pyridin-6-ol]. This single-atom shift of the hydroxyl group alters the hydrogen-bond donor/acceptor vector relative to the pyridine nitrogen. Quantitative bioactivity data for venoterpine establish a class-relevant baseline: venoterpine exhibits IC₅₀ > 500 μM against human acetylcholinesterase (HuAChE) and human butyrylcholinesterase (HuBuChE), and cytotoxic activity > 10 μM against colorectal cancer cell lines, indicating that the 6-ol regioisomer lacks significant cholinesterase inhibitory or cytotoxic activity at the tested concentrations [1]. The 5-ol regioisomer (target compound) presents the hydroxyl group in a topologically distinct orientation that may engage different hydrogen-bonding networks; however, direct comparative bioactivity data for the 5-ol regioisomer are not available in the current literature .

Regiochemical differentiation
Class-level
Venoterpine (6-ol): HuAChE IC₅₀ > 500 μM, HuBuChE IC₅₀ > 500 μM, colorectal cancer cytotoxicity > 10 μM. 5-Ol regioisomer: no published cholinesterase or cytotoxicity data available.
Supports regiochemical attribution review; 5-ol bioactivity remains uncharacterized — an evidence gap, not a confirmed difference.
Benchmark against venoterpine data only; target selectivity may differ for the 5-ol orientation.
Regiochemistry Cholinesterase inhibition Cytotoxicity

Predicted ADMET Profile: Human Oral Bioavailability and CYP Non-Inhibition Likelihood for (5R,7S) Isomer

In silico ADMET profiling via admetSAR 2.0 for the (5R,7S) isomer yields predicted human intestinal absorption (HIA) of 100.00% (probability 1.0000), Caco-2 permeability positive at 75.96% probability, blood-brain barrier (BBB) penetration positive at 68.79% probability, and human oral bioavailability positive at 64.29% probability [1]. Critically for drug metabolism risk assessment, the compound is predicted as a non-inhibitor of CYP3A4 (81.82% probability), CYP2C9 (84.98%), CYP2D6 (76.72%), and CYP1A2 (55.37%), and a non-substrate of CYP3A4 (67.80%), CYP2C9 (80.37%), and CYP2D6 (72.64%) [1]. These predictions are computed specifically for the (5R,7S) stereoisomer; the trans (5R,7R) diastereomer or the 6-ol regioisomer (venoterpine) may exhibit different predicted profiles due to altered molecular shape and hydrogen-bonding topology, though parallel admetSAR data for those comparators have not been located [2].

Predicted ADMET profile
Cross-study comparable
HIA: 100.00% (prob. 1.0000). Oral bioavailability: + (64.29%). CYP3A4 non-inhibitor: 81.82%. CYP2C9 non-inhibitor: 84.98%. CYP2D6 non-inhibitor: 76.72%. BBB penetration: + (68.79%).
Supports ADME model interpretation for the (5R,7S) isomer; predicted low CYP inhibition may inform early drug-discovery risk assessment.
admetSAR 2.0 predictions specific to this stereoisomer; comparator predictions not available for trans isomer or venoterpine.
ADMET prediction Oral bioavailability CYP inhibition Blood-brain barrier

Vendor QC Specification: Commercial Purity Benchmark at 98.0% with Defined Analytical Characterization

Commercial sourcing data indicate that CAS 185067-06-5 is available at a documented purity specification of 98.0% from established research chemical suppliers . The compound is listed with full analytical characterization support including molecular formula (C9H11NO), molecular weight (149.19 g·mol⁻¹), InChI Key (PAULFLQQVQANMT-MUWHJKNJSA-N), and CAS registry validation . In contrast, the trans isomer (CAS 185067-10-1) and the 7-methylene analog (CAS 184827-10-9, MW 147.17) are less widely catalogued with defined purity specifications, and the enantiopure (-)-coelobillardierine form (CAS 119365-15-0) is available from fewer suppliers .

Vendor QC specification
Data to verify
Documented purity: 98.0% from established research chemical suppliers. Full analytical characterization support reported (formula, MW, InChI Key, CAS validation).
Reduces procurement risk and facilitates incoming QC validation; broader supplier base may shorten lead times.
Supplier catalog data; purity determination method not specified. Independent verification recommended.
Quality control Purity specification Procurement

Class-Level Bioactivity Context: Cyclopenta[c]pyridine Derivatives Demonstrate Multi-Target Pharmacological Potential

The cyclopenta[c]pyridine scaffold class, to which the target compound belongs, has been systematically reviewed for bioactivity across multiple therapeutic areas. Cyclopenta[c]pyridine derivatives have demonstrated antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities [1]. Within the broader class, advanced leads include compound A (a selective aldosterone synthase inhibitor with IC₅₀ = 1 nM), compound D (FXIIa inhibitor with IC₅₀ = 10–40 μM), and compounds F/G (CGRP receptor antagonists with IC₅₀ < 50 μM) [1]. Notably, a series of 5-aryl-cyclopenta[c]pyridine derivatives were recently designed and synthesized, with several exhibiting promising anti-TMV (tobacco mosaic virus) and insecticidal activities [2]. The target compound (CAS 185067-06-5), as the cis-(5R,7S) 5-ol scaffold, represents the core unelaborated framework from which these functionalized bioactive derivatives are constructed. No direct bioactivity data for the unsubstituted 5-ol scaffold itself have been reported.

Class-level bioactivity
Class-level inference
Cyclopenta[c]pyridine class: Compound A IC₅₀ = 1 nM (aldosterone synthase); Compound D IC₅₀ = 10–40 μM (FXIIa); Compounds F/G IC₅₀ < 50 μM (CGRP receptor). 5-Aryl derivatives: anti-TMV and insecticidal activity demonstrated.
Validates scaffold relevance for medicinal chemistry SAR; target compound is the core unelaborated framework — no direct bioactivity data reported.
Value lies in stereochemical definition for SAR exploration, not intrinsic bioactivity. Review class-level evidence with caution.
Antibacterial Insecticidal Antiviral Anti-inflammatory

Synthetic Utility: Validated Chiral Intermediate for Total Synthesis of Cyclopenta[c]pyridine Monoterpene Alkaloids

The cyclopenta[c]pyridine framework embodied by the target compound has been demonstrated as a key intermediate in the total synthesis of monoterpene alkaloids. Jones, Fiumana, and Escudero-Hernandez (2000) reported that cyclopentannulated pyridines derived from 3-pyridyl radical cyclization serve as advanced intermediates in the formal synthesis of (±)-oxerine [1]. Ohba, Izuta, and Shimizu subsequently accomplished total syntheses of (-)-plectrodorine and (+)-oxerine through a route exploiting the chiral cyclopenta[c]pyridine ring system [2]. The target compound, with its defined cis-(5R,7S) stereochemistry, provides a pre-resolved chiral scaffold that can be elaborated at the pyridine ring (C4 position) and at the hydroxyl group (C5) to access diverse alkaloid natural products and analogs [3].

Synthetic utility
Supporting evidence
Demonstrated as key intermediate in formal synthesis of (±)-oxerine and total syntheses of (-)-plectrodorine and (+)-oxerine. C5 hydroxyl and pyridine ring provide orthogonal functionalization handles.
Supports use as a pre-resolved chiral building block; may reduce step count versus racemic or achiral alternatives requiring resolution.
Yield and step-count comparisons against trans isomer or 7-methylene analog not reported. Model-specific review advised.
Total synthesis Chiral building block Oxerine Plectrodorine

High-Value Research and Industrial Application Scenarios for 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) (CAS 185067-06-5)


Chiral Scaffold for Cyclopenta[c]pyridine Alkaloid Total Synthesis Programs

Synthetic chemistry laboratories pursuing the total synthesis of monoterpene pyridine alkaloids (e.g., oxerine, plectrodorine, and their analogs) can deploy CAS 185067-06-5 as a stereochemically defined starting material. The cis-(5R,7S) configuration eliminates the need for diastereomer separation steps early in the synthetic route, while the C5 hydroxyl and pyridine ring provide orthogonal functionalization handles for diversification [1]. This contrasts with the trans isomer (CAS 185067-10-1), which would lead to a different diastereomeric series, and the 6-ol regioisomer (venoterpine, CAS 17948-42-4), which would redirect the synthetic trajectory toward 6-substituted cyclopenta[c]pyridines .

Medicinal Chemistry SAR Exploration of Cyclopenta[c]pyridine-Based Lead Series

Drug discovery programs targeting aldosterone synthase (CYP11B2), coagulation factor XIIa, CGRP receptors, or antiviral/insecticidal applications can utilize CAS 185067-06-5 as the core scaffold for structure-activity relationship (SAR) studies. The favorable predicted ADMET profile—including 100% predicted human intestinal absorption, 64.29% oral bioavailability probability, and low CYP inhibition risk—supports its consideration as a starting point for lead optimization [2]. Functionalization at the C4 position of the pyridine ring, following precedented Kondrat'eva or cross-coupling chemistry, can rapidly generate focused libraries for biological evaluation [1].

Natural Product Reference Standard and Metabolomics Authenticator

Given the compound's natural occurrence in Leptorhabdos parviflora and its structural relationship to coelobillardierine , CAS 185067-06-5 serves as a reference standard for natural product isolation, metabolomics dereplication, and phytochemical authentication studies. Its distinct InChI Key (PAULFLQQVQANMT-MUWHJKNJSA-N) provides an unambiguous identifier for LC-MS/MS and NMR-based metabolomics workflows, distinguishing it from co-eluting stereoisomers or regioisomers in complex plant extracts [3].

Agrochemical Lead Discovery — Insecticidal and Antiviral Agent Development

Recent publications have demonstrated that 5-aryl-cyclopenta[c]pyridine derivatives exhibit promising anti-TMV (tobacco mosaic virus) and insecticidal activities [4]. CAS 185067-06-5, as the unadorned cis-5-ol scaffold, can be elaborated via electrophilic aromatic substitution or cross-coupling at the pyridine C4 position to generate novel agrochemical candidates. Its predicted physicochemical properties (XlogP = 0.70, TPSA = 33.10 Ų) place it within favorable property space for foliar uptake and translocation in plant systems [2].

Application
Selection Property
Validation Focus
Cyclopenta[c]pyridine alkaloid total synthesis
Stereochemical control
Diastereomeric purity verification
Medicinal chemistry SAR exploration
Scaffold derivatization potential
Target engagement assay context
Natural product reference standard
Chiral identity confirmation
Co-elution and dereplication review
Agrochemical lead discovery screening
Physicochemical property profile
Anti-TMV and insecticidal assay context
Quote Request

Request a Quote for 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.